molecular formula C16H11F2N3OS2 B2480290 2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392303-47-8

2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2480290
CAS No.: 392303-47-8
M. Wt: 363.4
InChI Key: URNRPUZROIHDBQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule built on a 1,3,4-thiadiazole core, a scaffold renowned for its diverse and potent biological activities . This compound features a 2-fluorobenzamide moiety attached to the 2-position of the thiadiazole ring and a (3-fluorobenzyl)sulfanyl group at the 5-position. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine bases, which allows its derivatives to interact critical biological targets like enzymes and DNA, often disrupting replication processes in cancer and microbial cells . The presence of the fluorine atoms is a common strategy in medicinal chemistry to influence a molecule's lipophilicity, metabolic stability, and its ability to penetrate cell membranes . The primary research value of this compound and its close structural analogs lies in their investigation as potential anticancer and cytotoxic agents . 1,3,4-Thiadiazole derivatives have demonstrated significant growth inhibition against a broad panel of human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HCT116) through mechanisms such as the inhibition of tubulin polymerization and focal adhesion kinase (FAK) . Furthermore, the 2-amino-1,3,4-thiadiazole moiety from which this benzamide is derived is recognized as a privileged scaffold for developing novel antimicrobial agents . Its strong aromaticity and the presence of the =N-C-S- moiety contribute to low toxicity and high in vivo stability, making it an excellent candidate for further pharmacological exploration . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS2/c17-11-5-3-4-10(8-11)9-23-16-21-20-15(24-16)19-14(22)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNRPUZROIHDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Carboxylic Acids

Thiosemicarbazide reacts with carboxylic acids under dehydrating conditions to form 2-amino-1,3,4-thiadiazoles. For the target compound, 2-fluorobenzoic acid is a suitable starting material. The reaction proceeds via initial formation of a thiosemicarbazide intermediate, followed by cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent.

Reaction Conditions :

  • Reagents : 2-Fluorobenzoic acid (1.0 equiv), thiosemicarbazide (1.2 equiv), POCl₃ (3.0 equiv).
  • Solvent : Tetrahydrofuran (THF) and ethyl acetate (1:1 v/v).
  • Temperature : 0–5°C during POCl₃ addition, followed by room-temperature stirring for 4 hours.
  • Yield : 78–85% after crystallization.

Functionalization at the 5-Position

The 5-position of the thiadiazole ring is functionalized with a sulfanyl group. This is achieved through nucleophilic substitution using (3-fluorophenyl)methanethiol.

Mechanism :

  • Activation : The 5-hydrogen of the thiadiazole is replaced with a leaving group (e.g., chloride) using POCl₃.
  • Substitution : (3-Fluorophenyl)methanethiol attacks the electrophilic carbon at the 5-position.

Optimization :

  • Base : Triethylamine (2.5 equiv) to deprotonate the thiol.
  • Solvent : Dichloromethane (DCM) at 25°C.
  • Yield : 89–92%.

Introduction of the Sulfanyl Group

The sulfanyl moiety [(3-fluorophenyl)methyl]sulfanyl is introduced via a two-step process involving thiol generation and substitution.

Synthesis of (3-Fluorophenyl)Methanethiol

Preparation :

  • Starting Material : 3-Fluorobenzyl chloride reacts with thiourea in ethanol under reflux to form the thiouronium salt, which is hydrolyzed with NaOH to yield the thiol.
  • Conditions :
    • Thiourea (1.5 equiv), ethanol, reflux (6 hours).
    • Hydrolysis: 10% NaOH, 0°C, 1 hour.
  • Yield : 74%.

Thiol Protection and Deprotection

To prevent oxidation, the thiol is often protected as a disulfide during storage. Deprotection is achieved using reducing agents like triphenylphosphine.

Benzamide Coupling

The final step involves coupling the 5-sulfanyl-1,3,4-thiadiazole with 2-fluorobenzoyl chloride.

Activation of 2-Fluorobenzoic Acid

2-Fluorobenzoic acid is activated using POCl₃ to form 2-fluorobenzoyl chloride.

Procedure :

  • Reagents : 2-Fluorobenzoic acid (1.0 equiv), POCl₃ (1.5 equiv).
  • Solvent : THF/ethyl acetate (1:1).
  • Temperature : 0–5°C.
  • Conversion : >95%.

Amidation Reaction

The activated acid reacts with the amino group on the thiadiazole ring.

Conditions :

  • Base : Triethylamine (3.0 equiv) to scavenge HCl.
  • Solvent : DCM at 25°C.
  • Reaction Time : 12 hours.
  • Yield : 86–90%.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with DCM/methanol (95:5).

Crystallization

Recrystallization from ethanol/water (7:3) yields pure compound (>99% HPLC purity).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, J = 7.8 Hz), 7.54–7.48 (m, 2H), 7.32–7.25 (m, 4H).
  • MS (ESI) : m/z 404.1 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recovery

Ethyl acetate and THF are recovered via distillation (recovery rate >80%).

Waste Management

Excess POCl₃ is neutralized with aqueous NaHCO₃ to form non-hazardous phosphates.

Challenges and Optimization

Thiol Oxidation Mitigation

  • Inert Atmosphere : Reactions conducted under nitrogen.
  • Antioxidants : Addition of 0.1% hydroquinone.

Byproduct Formation

  • Hydrolysis Byproducts : Controlled by maintaining anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds (Table 1) share structural similarities with the target molecule, differing primarily in substituent type, position, or heterocyclic modifications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₆H₁₁F₂N₃OS₂ 363.40 - 2-Fluoro-benzamide
- 5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
N/A
2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide C₁₆H₁₀Cl₂F N₃O S₂ 414.30 - 2,4-Dichloro-benzamide
- 5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
2-fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) C₁₄H₉FN₄OS 324.31 - 2-Fluoro-benzamide
- 5-(pyridin-2-yl)-1,3,4-thiadiazole
2-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide C₁₂H₁₂ClN₃O₂S₂ 329.82 - 2-Chloro-benzamide
- 5-(methoxyethylsulfanyl)-1,3,4-thiadiazole
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide C₂₄H₂₀N₄O₄S₂ 492.57 - Benzamide with phenylcarbonyl
- 5-ethyl-1,3,4-thiadiazole sulfamoyl group
Key Observations:

Halogen Substitution: The target compound’s ortho-fluorine contrasts with 4d (fluorine retained) and the dichloro analog in . Chlorine’s larger size and electronegativity may alter binding kinetics compared to fluorine .

Sulfanyl Group Modifications :

  • The (3-fluorobenzyl)sulfanyl group in the target compound is bulkier than the methoxyethylsulfanyl group in , which could influence steric interactions in biological targets.
  • Ethylsulfanyl groups (e.g., in ) may enhance metabolic stability compared to benzyl derivatives.

Physicochemical Properties

  • Molecular Weight : The target (363.40 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), comparable to analogs in .
  • Polarity : Fluorine atoms and the sulfanyl group may balance hydrophobicity, critical for blood-brain barrier penetration or gastrointestinal absorption.

Biological Activity

The compound 2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered interest due to its diverse biological activities. This article provides a detailed examination of its biological activity, including anticholinesterase and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅F₂N₃OS
  • IUPAC Name : this compound
  • SMILES Representation : O=C(c(cccc1)c1F)NCCn1c(cccc2)c2c(SCc2cc(F)ccc2)c1

Anticholinesterase Activity

Recent studies have highlighted the potential of thiadiazole derivatives in treating neurodegenerative diseases such as Alzheimer's. For example, a series of benzamide derivatives containing a 1,3,4-thiadiazole nucleus were synthesized and evaluated for their anticholinesterase activity. Among these, compounds exhibited IC50 values lower than that of donepezil (IC50 = 0.6 ± 0.05 µM), indicating significant potential as anti-Alzheimer agents. Notably, one derivative with a fluorine atom in the meta position showed an IC50 value of 1.82 ± 0.6 nM, suggesting enhanced potency compared to traditional treatments .

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. A related compound demonstrated potent cytotoxic activity against a range of cancer cell lines, with GI50 values between 1.4 to 4.2 µM against the NCI-60 cell panel . The mechanism appears to involve inhibition of key cellular pathways associated with tumor growth.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa1.2CDK1 Inhibition
Compound BL1210<0.01Apoptosis Induction
Compound CCEM4.0Cell Cycle Arrest

Mechanistic Insights

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various molecular targets within cells. For instance:

  • Anticholinesterase Mechanism : The binding mode studies indicate that these compounds can effectively inhibit acetylcholinesterase by mimicking the natural substrates and forming stable interactions at the enzyme's active site .
  • Anticancer Mechanism : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .

Case Studies

In a recent study involving the synthesis and testing of several thiadiazole derivatives:

  • Case Study 1 : A new derivative was synthesized that showed remarkable antitumor activity against pancreatic cancer cell lines (SUIT-2, Capan-1). The compound was tested at varying concentrations (0.125 - 16 µM), revealing significant growth inhibition in multiple trials .
  • Case Study 2 : Another derivative was evaluated for its ability to inhibit CDK1 activity, resulting in an IC50 value of 0.86 µM, underscoring its potential as a therapeutic agent in cancer treatment .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sulfanyl linkage and benzamide coupling. Key steps include:

  • Thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions.
  • Sulfanyl group introduction through nucleophilic substitution using (3-fluorophenyl)methanethiol.
  • Benzamide coupling via reaction with 2-fluorobenzoyl chloride in the presence of a base like triethylamine .

Optimization Tips:

  • Control reaction temperature (e.g., 0–5°C for coupling to minimize side reactions).
  • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Monitor progress with TLC and purify intermediates via column chromatography .

Basic: Which spectroscopic and analytical methods are essential for characterizing purity and structure?

Answer:
Critical techniques include:

  • NMR Spectroscopy : Confirm substituent positions (e.g., 1^1H NMR for aromatic protons, 19^{19}F NMR for fluorine atoms).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ion).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .
  • HPLC : Assess purity (>95% is standard for biological assays).

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